molecular formula C11H12N2O2 B1203807 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 60798-06-3

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B1203807
CAS No.: 60798-06-3
M. Wt: 204.22 g/mol
InChI Key: FBFCBNWVKOBJLV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group at the 1-position and a methyl group at the 3-position

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst can yield the desired pyrazolone compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-diones, while substitution reactions can produce a variety of substituted pyrazolones.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 2-Methoxyphenyl isocyanate
  • 4-(4-Methoxyphenyl)benzaldehyde

Comparison: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, while 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione is known for its coordination chemistry with metals, this compound is more commonly studied for its medicinal properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFCBNWVKOBJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976273
Record name 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60798-06-3
Record name 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060798063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methoxy-phenylhydrazine hydrochloride (5.6 g, 32 mmol; product of Aldrich Chem. Co.), sodium acetate trihydrate (5.45 g, 40 mmol; product of Kishida Chemicals) and ethyl acetoacetate (4.16 g, 32 mmol; product of Kishida Chemicals) were dissolved in 40 ml ethanol, and the solution was heated under reflux for two hours to complete the reaction. After cooling, the solvent was distilled off from the reaction mixture under reduced pressure, 40 ml ethanol was added to the residue, and the insoluble matters were removed by filtration. The filtrate was concentrated to dryness under reduced pressure, the residue was dissolved in a small volume of a solvent mixture of benzene and ethyl acetate (4:1), and the solution was subjected to silica gel chromatography (150 g of Silica Gel 60; product of Merck) Elution was performed by using a solvent mixture of benzene and ethyl acetate (4:1), the eluate was concentrated to dryness under reduced pressure, and the residue was recrystallized with methanol, giving 2.80 g (yield: 42.9%) of PMPMP. Its structure was confirmed by 1H NMR and 13C NMR. The spectra thus obtained are shown in Table 1 below.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
42.9%

Synthesis routes and methods II

Procedure details

The starting material is obtained as follows: To the suspension of 2,700 g of p-methoxyphenylhydrazine in 24,600 ml of 50% aqueous ethanol, the solution of 1,411 g of sodium acetate in 3,000 ml of water is added while stirring under nitrogen at room temperature for 15 minutes, followed by 2,148 g of ethyl acetoacetate during 30 minutes at 25°-30°. The mixture is refluxed for 45 minutes, slowly cooled to 10° and stirred overnight. The precipitate formed is filtered off, washed twice with 2,000 ml of cold 50% aqueous ethanol each, and dissolved in 2,000 ml of boiling anhydrous ethanol. The solution is stirred at room temperature overnight, the precipitate formed filtered off and washed twice with 500 ml of cold ethanol, to yield the 1-(p-methoxyphenyl)-3-methyl-2-pyrazolin-5-one melting at 125°-128°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary application of PMPMP in current research?

A1: PMPMP is primarily used as a derivatizing agent for carbohydrates in analytical chemistry. [, , ] This process enhances the detectability of carbohydrates in techniques like high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE).

Q2: Why is PMPMP preferred for derivatizing complex oligosaccharides, especially those derived from glycoconjugates?

A2: PMPMP demonstrates superior performance compared to other precolumn labeling methods. [] Its effectiveness extends even to complex carbohydrate chains containing sialic acids. This makes it particularly useful for analyzing oligosaccharides found in glycoproteins and glycolipids.

Q3: Are there any studies exploring the potential therapeutic applications of PMPMP or its derivatives?

A3: While PMPMP is primarily known for its role in analytical chemistry, one study highlights the potential use of compounds synthesized using PMPMP as analgesics. [] Researchers explored the electrochemical oxidation of catechol derivatives in the presence of 1-phenyl-3-methyl-5-pyrazolone (PMP), a closely related compound to PMPMP. The resulting products showed promise for potential medical applications, particularly as analgesics. Further research is needed to confirm these findings and explore other potential therapeutic applications.

Q4: What analytical techniques are used to characterize and quantify PMPMP and its derivatives?

A4: Various techniques are employed to characterize PMPMP derivatives, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] These methods provide insights into the structure, purity, and composition of the synthesized compounds.

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